Chlorpropham

概要

説明

準備方法

合成経路および反応条件

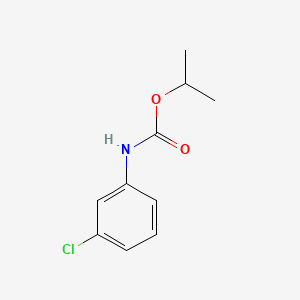

クロルプロファムは、3-クロロアニリンとイソプロピルクロロホルミエートの反応によって合成されます。この反応は、通常、反応中に生成される塩酸を中和するために、水酸化ナトリウムなどの塩基の存在下で行われます。全体的な反応は次のように表すことができます。

3-クロロアニリン+イソプロピルクロロホルミエート→クロルプロファム+HCl

反応は、目的の生成物の収率と純度を確保するために、制御された温度条件下で行われます .

工業的生産方法

工業的な環境では、クロルプロファムは、反応物を混合し、必要な温度に加熱する大規模な反応器を使用して製造されます。次に、反応混合物を冷却し、生成物は結晶化または蒸留によって精製されます。 最終生成物は、顆粒、粉末、乳化性濃縮液など、さまざまな形態に製剤化されます .

化学反応の分析

Degradation During Food Processing

Chlorpropham's degradation during food processing has been studied to understand the reaction pathways and identify new metabolites formed under high-temperature conditions .

Key Findings:

-

Mitigation of Residues: Processing steps like boiling, frying, and baking reduce this compound residues in consumable products. Boiling leaves approximately 17% of the residues, while frying and baking leave 27% and 22%, respectively .

-

Transfer into Media: this compound transfers into surrounding media such as boiling water, frying oil, and air during processing .

-

3-Chloroaniline Formation: 3-chloroaniline, a metabolite of concern, primarily exists as a bound analyte. It forms during storage rather than during the processing itself .

Fate of this compound Residues After Processing

| Processing Method | This compound Residue Remaining |

|---|---|

| Boiling | 17 ± 6% |

| Frying | 27 ± 3% |

| Baking | 22 ± 3% |

Metabolic Reactions

This compound is readily metabolized through hydrolysis and hydroxylation, followed by conjugation .

Metabolic Pathways:

-

Hydroxylation (Oxidation): Oxidation of the isopropyl side chain and aromatic hydroxylation .

-

Conjugation: The metabolites are then converted to sulfate and glucuronide conjugates .

Metabolites of this compound in Rats

| Compound | Mean Percent of Administered Dose |

|---|---|

| This compound | 0.3 |

| This compound alcohol | 0.4 |

| This compound carboxylic acid | 4.0 |

| p-Hydroxythis compound alcohol | 1.7 |

| M4 sulfate | 6.2 |

| p-Hydroxythis compound | 14 |

| M2 sulfate | 39 |

| M2 glucuronide | 1.7 |

| 3-Chloroaniline | 0.6 |

| 3-Chloro-4-hydroxyaniline sulfate | 2.4 |

| 3-Chloro-4-hydroxyaniline | 1.1 |

| 3-Chloro-4-hydroxyacetanilide | 1.0 |

| M9 | 16 |

| M9 | 0.7 |

| Unknown (8 metabolites) | 1.0 |

| All sulfate conjugates | 64 |

| Parent compound plus metabolites | 90 |

Formation of 3-Chloroaniline

The formation of 3-chloroaniline is a significant concern due to its potential toxicity . 3-chloroaniline can arise from this compound through hydrolysis . Studies indicate that 3-chloroaniline is present predominantly as a bound analyte, especially in processed tubers, and its formation occurs during storage rather than during heat treatment .

科学的研究の応用

Weed Control

Chlorpropham is effective against various weed species, including mouseear chickweed in spinach. It acts by inhibiting cell division, which is crucial for the growth of these unwanted plants .

Sprout Suppression in Potatoes

One of the most significant applications of this compound is its use as a sprout suppressant in stored potatoes. Research has shown that this compound can significantly reduce sprouting rates, thereby extending the storage life of potatoes and minimizing waste .

| Application Area | Effectiveness | Notes |

|---|---|---|

| Weed Control | High | Effective against specific weeds |

| Potato Sprout Suppression | Very High | Extends storage life |

Endocrine Disruption Studies

Recent studies have highlighted the endocrine-disrupting potential of this compound. Research indicates that this compound can inhibit the homodimerization of the human androgen receptor, acting as an antagonist without intrinsic toxicity to applied cell lines . This discovery raises concerns about its impact on human health and necessitates further investigation into its long-term effects.

Toxicological Assessments

This compound has undergone extensive toxicological evaluations. It has been classified as having low acute toxicity, with specific studies indicating mild irritancy effects on skin and eyes . Chronic exposure studies have shown varying results regarding its impact on body weight and blood cell counts in laboratory animals.

| Toxicity Assessment | Findings | Implications |

|---|---|---|

| Acute Toxicity | Low | Minimal risk in controlled use |

| Chronic Exposure | Body weight reduction | Potential health risks with prolonged exposure |

Case Study: Potatoes Storage

A comprehensive study evaluated the effectiveness of this compound in suppressing potato sprouts during storage. Results indicated that treated potatoes showed a significant reduction in sprouting compared to untreated controls, confirming its efficacy as a sprout suppressant .

Research on Endocrine Disruption

A study published in 2023 examined the mechanisms by which this compound disrupts endocrine functions. The findings revealed that this compound interferes with androgen receptor activity, suggesting potential risks associated with exposure to this compound .

Environmental Impact and Residue Studies

Research has also focused on the environmental impact of this compound residues post-application. Studies indicate that while this compound is effective in agricultural settings, its persistence in soil and potential accumulation in food sources necessitate careful monitoring to mitigate any adverse environmental effects .

作用機序

クロルプロファムは、細胞の骨格の重要な構成要素である微小管の構造と機能を変化させることによって効果を発揮します。 この乱れは細胞分裂と成長を阻害し、処理された植物の発芽を抑制します . クロルプロファムの分子標的は、微小管の構成要素であるチューブリンタンパク質です .

類似化合物の比較

クロルプロファムは、プロファムやアスラムなどの他の化合物を含む、カルバメート系化学物質の一種です。 これらの化合物と比較して、クロルプロファムは、ジャガイモの発芽抑制剤としての特定の用途、および幅広い雑草の防除における有効性で特徴付けられます . 類似の化合物には次のようなものがあります。

プロファム: 雑草防除に使用される別のカルバメート系除草剤。

アスラム: 広葉雑草や芝生の防除に使用される除草剤.

類似化合物との比較

Chlorpropham is part of the carbamate family of chemicals, which includes other compounds such as propham and asulam. Compared to these compounds, this compound is unique in its specific use as a sprout suppressant for potatoes and its effectiveness in controlling a wide range of weeds . Similar compounds include:

Propham: Another carbamate herbicide used for weed control.

Asulam: A herbicide used for controlling broadleaf weeds and grasses.

This compound stands out due to its specific application in agriculture and its effectiveness in preventing sprouting during storage .

生物活性

Chlorpropham, a carbamate herbicide, is primarily used as a potato sprout suppressant. Its biological activity encompasses various aspects, including cellular uptake, metabolic pathways, and potential toxicological effects. This article synthesizes findings from multiple studies to provide a comprehensive overview of this compound's biological activity.

This compound (C_10H_12ClN_3O) acts by inhibiting cell division, which is critical in its role as a herbicide. Its mechanism involves interference with the normal cellular processes, leading to growth suppression in target plants. Research indicates that this compound can be absorbed by various organisms, including algae and higher plants, where it affects metabolic pathways.

Uptake Studies

Studies have demonstrated that this compound is taken up by algal cells such as Dunaliella salina. The kinetics of uptake show that after initial exposure, this compound accumulates within the cells over time:

- Initial Uptake : 1.92 mg/g biomass after 5 minutes.

- Long-term Accumulation : Increased to 3.22 mg/g after 28 days .

The uptake appears to correlate with cell volume increase and phytoene accumulation, suggesting a link between this compound exposure and cellular metabolic changes.

Metabolic Pathways

This compound undergoes significant biotransformation in organisms. In studies involving rats, it was found that this compound is metabolized primarily through hydrolysis and hydroxylation, yielding various metabolites including 3-chloroaniline. The distribution of radioactive metabolites in tissues indicates that this compound is widely distributed but does not accumulate significantly in organs like the liver and kidneys .

Toxicological Effects

This compound has been evaluated for its toxicological profile across several studies:

- Acute Toxicity : Classified as slightly toxic via oral exposure (Toxicity Category III). It has shown mild irritant effects on skin and eyes .

- Chronic Studies : Long-term feeding studies in beagle dogs indicated reduced body weight gain and changes in blood parameters but did not result in significant carcinogenic effects .

- Developmental Toxicity : Studies revealed some fetal effects in rats, such as increased incidence of rudimentary ribs .

Residue Analysis in Food Processing

Research on the fate of this compound during food processing has shown that it can degrade significantly under high-temperature conditions:

| Processing Method | Residue Remaining (%) |

|---|---|

| Boiling | 17 ± 6 |

| Frying | 27 ± 3 |

| Baking | 22 ± 3 |

These findings suggest that cooking methods can effectively reduce this compound residues in food products .

Case Studies

- Cellular Uptake in Algae : A study focused on the uptake of this compound by Dunaliella salina highlighted the compound's impact on cellular metabolism and growth patterns over a period of 30 days. The results indicated significant correlations between this compound concentration and cell morphology changes .

- Toxicokinetics in Rats : In a controlled study involving radiolabeled this compound, researchers tracked its distribution across various tissues. The findings revealed rapid metabolism and excretion through urine, with significant amounts detected in the liver and kidneys shortly after administration .

特性

IUPAC Name |

propan-2-yl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJSHJJYOPWUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020764 | |

| Record name | Chlorpropham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl-n-(3-chlorophenyl)carbamate is a brown chunky solid. (NTP, 1992), Colorless to light tan solid; [HSDB] Commercial product is a liquid; [Merck Index] Slightly beige solid; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALS. | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpropham | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

477 °F at 760 mmHg (decomposition) (NTP, 1992), 149 °C at 2 mm Hg, Boiling point: 246 °C with decomposition | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Readily soluble in most organic solvents (e.g., alcohols, ketones, esters, chlorinated hydrocarbons, aromatic hydrocarbons); moderately soluble in mineral oils (100 g/kg kerosene), Miscible in acetone, carbon disulfide; very soluble in anhydrous ammonia, aromatic solvents, ethyl and isopropyl alcohol, ketones; soluble in kerosene or diesel oil, In water, 89 mg/L at 25 °C, Solubility in water, g/100ml: 0.009 (very poor) | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.18 at 86 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 30 °C, 1.18 g/cm³ | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2 mmHg at 300 °F (NTP, 1992), 0.0000075 [mmHg], Vapor pressure = 2 mm Hg at 149 °C, 24 mPa (1.8X10-4 mm Hg) at 20 °C (98% pure) | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpropham | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Light-tan powder, Light brown crystalline solid | |

CAS No. |

101-21-3 | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpropham | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpropham [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chlorpropham | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorpropham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorpropham | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPROPHAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HBU04R8B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

106.5 °F (NTP, 1992), 40.7-41.1 °C, 41 °C | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of chlorpropham in plants?

A1: this compound acts by disrupting cell division (mitosis) in plants, primarily by interfering with the formation of microtubules. [] Microtubules are crucial for cell division, and their disruption prevents the separation of chromosomes, ultimately leading to the inhibition of cell division and sprout growth. []

Q2: How effective is this compound in suppressing sprout growth in potatoes?

A2: this compound effectively inhibits sprouting in potatoes during storage. Studies have demonstrated that treated potatoes exhibit significantly reduced sprout length and a lower number of sprouts compared to untreated controls. [, , ]

Q3: Are there any concerns regarding the effectiveness of this compound application in commercial potato storage?

A3: Yes, conventional thermal fog application of this compound, the industry standard, often results in uneven distribution within storage facilities. [] This uneven distribution can lead to inadequate sprout control in some areas and unacceptably high residues in others. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H12ClNO2, and its molecular weight is 213.66 g/mol.

Q5: How stable is this compound under different storage conditions?

A5: this compound's stability is influenced by storage conditions. Studies have shown that its degradation is faster at higher temperatures. [] Additionally, this compound residues in potatoes decrease over extended storage periods. []

Q6: Does the type of formulation affect this compound's degradation in the environment?

A6: Yes, the formulation can influence this compound's degradation rate. Studies have indicated that the degradation of this compound formulated as a potato sprout powder is slower in soil compared to this compound in emulsifiable concentrate (EC) formulation. []

Q7: Does this compound exhibit any catalytic properties?

A7: While this compound is primarily known for its herbicidal and plant growth regulating properties, there is limited research on its potential catalytic applications.

Q8: How do structural modifications to the this compound molecule impact its activity?

A9: Hydroxylation of this compound at specific positions on the aromatic ring doesn't necessarily eliminate its phytotoxicity. For instance, while less potent than this compound, hydroxylated metabolites can still inhibit cell division and growth in some plant systems. []

Q9: Are there strategies to enhance the stability of this compound formulations?

A10: Research suggests that using clay as a carrier material can improve the slow-release properties of this compound, potentially enhancing its efficacy and reducing the frequency of application. []

Q10: Are there concerns regarding the safety of this compound residues in food?

A11: Yes, the presence of this compound residues in food, particularly potatoes, has raised concerns. As a result, maximum residue levels (MRLs) have been established to ensure consumer safety. []

Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in animals?

A12: Studies in rats have shown that this compound is readily absorbed after oral administration and distributed to various tissues. [] It is primarily metabolized in the liver, with meta-chloroaniline identified as a key metabolite. [] Excretion occurs through both urine and feces, with a greater portion eliminated via urine. []

Q12: What is known about the potential toxicity of this compound and its metabolite, 3-chloroaniline?

A13: this compound's toxicity varies depending on factors like the dose, route of exposure, and animal species. Studies in rats have shown that protein deficiency can increase susceptibility to this compound toxicity. [] The metabolite 3-chloroaniline has also been linked to adverse effects in various organisms. [, ]

Q13: What analytical techniques are commonly employed for detecting and quantifying this compound residues?

A14: Gas chromatography with flame ionization detection (GC-FID) [, ] and gas chromatography with electron capture detection (GC-ECD) [] are widely used for analyzing this compound residues in various matrices. High-performance liquid chromatography (HPLC) coupled with different detectors like PDA [] or mass spectrometry (MS) [] also provides sensitive and selective detection methods. Enzyme-linked immunosorbent assay (ELISA) techniques using monoclonal antibodies have also been developed for rapid analysis. []

Q14: How does this compound behave in the environment after application?

A15: this compound can adsorb to soil particles, and its persistence is influenced by factors like soil type, temperature, and moisture. [] It undergoes degradation through various processes, including microbial breakdown and photolysis (degradation by sunlight). [, ]

Q15: What are the potential environmental concerns associated with this compound use?

A16: Concerns exist regarding the potential contamination of water sources due to this compound runoff from treated fields or leaching from storage facilities. [] Additionally, the presence of this compound residues in the environment, even at low levels, might have adverse effects on non-target organisms. []

Q16: Are there any mitigation strategies to minimize the environmental impact of this compound?

A17: Implementing best management practices during application, such as targeted application methods and minimizing runoff, can help reduce environmental contamination. [] Additionally, exploring alternative sprout suppression methods with lower environmental footprints is crucial. []

Q17: Are there any viable alternatives to this compound for sprout suppression in potato storage?

A18: Research into alternative sprout control methods is ongoing. Some potential alternatives include the use of natural plant extracts, essential oils, irradiation techniques, and controlled atmosphere storage. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。